6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride
Overview
Description
“6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride” is a chemical compound with the linear formula C12H23N4Cl1 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3/c1-2-8-4-7-5-9-6-10(7)3-1/h5-6,8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
The compound has been explored in relation to its interaction with other pharmaceuticals, particularly how it affects the pharmacokinetics and pharmacodynamics of other drugs. For instance, the relationship between the pharmacokinetics and pharmacodynamics of diazepam was studied during the concomitant administration of diazepam and imipramine hydrochloride in rats, revealing that imipramine hydrochloride altered diazepam and its metabolites' concentrations, thus impacting the drug's efficacy against induced convulsions (Okiyama et al., 1987).
Synthesis and Pharmacological Evaluation
The chemical structure and pharmacological properties of novel derivatives related to this compound have been extensively studied. For instance, novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their anxiolytic and analgesic potentials, indicating a significant interaction with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor (Maltsev et al., 2021).
Therapeutic Applications
Various studies have indicated the potential therapeutic applications of derivatives of this compound. Research has shown that certain imidazo[1,5-a][1,4]diazepin agents, selective for α2/3-containing GABAA receptors, exhibit anxiolytic-like effects and could be beneficial for treating anxiety without the side effects commonly associated with other compounds (Witkin et al., 2017). Furthermore, these agents have demonstrated potential in pharmacoresistant models of epilepsy and reducing hyperactivity after traumatic brain injury, suggesting their utility in managing seizures and post-traumatic conditions (Witkin et al., 2019).
Molecular Modeling and Design
The compound and its derivatives have been subject to molecular modeling to understand their interactions with receptors and to design more effective drugs. For example, the synthesis, pharmacological studies, and molecular modeling of tetracyclic 1,3-diazepinium chlorides were conducted to understand their central nervous system effects, comparing their activities with diazepam and exploring their potential as inverse agonists of the Bz receptor (Grant et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-8-4-7-5-9-6-10(7)3-1;;/h5-6,8H,1-4H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBFZCHUXGLZJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN2C1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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